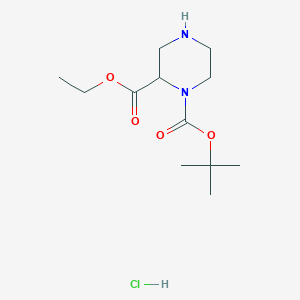

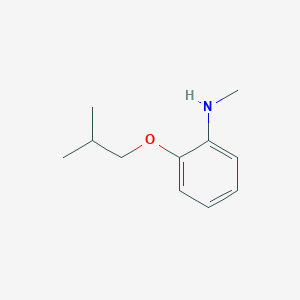

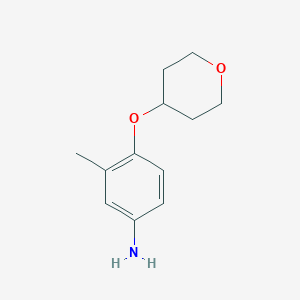

![molecular formula C11H15Cl2N3O B1442560 {[3-(4-Methoxyphenyl)-1H-pyrazol-4-YL]-methyl}amine dihydrochloride CAS No. 1185300-56-4](/img/structure/B1442560.png)

{[3-(4-Methoxyphenyl)-1H-pyrazol-4-YL]-methyl}amine dihydrochloride

Overview

Description

“{[3-(4-Methoxyphenyl)-1H-pyrazol-4-YL]-methyl}amine dihydrochloride” is a chemical compound. It is a piperazine derivative with euphoric, stimulant properties comparable to those produced by amphetamine . It is assumed to have a mixed mechanism of action, with serotonergic and dopamine antagonistic properties in a similar fashion to 3,4-methylenedioxymethamphetamine .

Synthesis Analysis

The synthesis of piperazine derivatives, which this compound is a part of, has been a focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Scientific Research Applications

Synthesis and Chemical Reactivity

The compound is utilized in various synthesis processes, demonstrating its utility in creating complex chemical structures. For instance, Bawa, Ahmad, and Kumar (2009) described the use of a related compound in direct reductive amination processes, highlighting its role in synthesizing biologically active molecules and intermediates for pharmaceuticals, dyes, and fine chemicals (Bawa et al., 2009). Moreover, Agekyan and Mkryan (2015) discussed its involvement in the synthesis of p-aminobenzoic acid diamides, emphasizing its versatility in creating a range of chemical compounds (Agekyan & Mkryan, 2015).

Structural and Crystallographic Studies

The compound and its derivatives have been subjects of structural and crystallographic analyses, revealing intricate details about their molecular configurations. Kumarasinghe, Hruby, and Nichol (2009) explored the synthesis of a related compound, focusing on its regio-specific synthesis and the challenges in identifying regioisomers through spectroscopic techniques. Their study emphasized the necessity of single-crystal X-ray analysis for unambiguous structure determination (Kumarasinghe et al., 2009).

Biological Activities and Applications

Various studies have explored the biological activities of related compounds, suggesting potential applications in medicine and pharmacology. Feng, Guo, Sun, and Zhao (2018) synthesized pyrazole Schiff bases and investigated their antibacterial properties, highlighting their potential as antibacterial agents (Feng et al., 2018). Uma, Rajanna, Unnisa, and Saiprakash (2017) synthesized certain pyrazole derivatives and evaluated their biological activity, revealing their potential toxicity against bacteria, with specific substituents enhancing their efficacy (Uma et al., 2017).

Corrosion Inhibition

The compound has shown promise in the field of material science, particularly in corrosion inhibition. Chetouani, Hammouti, Benhadda, and Daoudi (2005) studied the inhibitive effect of bipyrazolic compounds, including a related compound, on the corrosion of pure iron in acidic media. Their findings suggest that these compounds are efficient inhibitors and offer insights into the mechanisms of corrosion inhibition (Chetouani et al., 2005).

Mechanism of Action

Target of Action

The primary target of {[3-(4-Methoxyphenyl)-1H-pyrazol-4-YL]-methyl}amine dihydrochloride is the estrogen receptor-alpha (ERα) . This receptor is a protein found inside cells and is activated by the hormone estrogen . Dysregulation of the ER has been implicated in several diseases, including breast and ovarian cancer .

Mode of Action

This compound binds to the estrogen receptor-alpha (ERα) and acts as a selective estrogen receptor degrader (SERD) . It has the ability to block the transcriptional activity of the ER and promote its degradation . This action is particularly important in the treatment of diseases such as breast cancer, where tumors that express ERα depend on estrogen-mediated growth signaling .

Biochemical Pathways

The compound affects the estrogen signaling pathway. By binding to the estrogen receptor-alpha (ERα), it blocks the receptor’s activity and promotes its degradation . This disrupts the normal signaling pathway and can lead to changes in gene expression, cellular behavior, and ultimately, physiological processes .

Pharmacokinetics

Similar compounds have been shown to undergo rapid metabolism and wide tissue distribution . After oral administration, these compounds are detected in the bloodstream and reach maximum concentration within a short time . They are also detected in various organs post-administration, indicating broad distribution .

Result of Action

The result of the action of this compound is the inhibition of estrogen receptor-alpha (ERα) activity, leading to the degradation of the receptor . This can have significant effects at the molecular and cellular levels, particularly in diseases such as breast cancer where the growth of tumors is dependent on estrogen-mediated signaling .

Biochemical Analysis

Biochemical Properties

{[3-(4-Methoxyphenyl)-1H-pyrazol-4-YL]-methyl}amine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in neurotransmitter pathways, potentially influencing serotonin and dopamine levels . The nature of these interactions often involves binding to active sites or altering enzyme activity, which can lead to changes in biochemical pathways.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate calcium signaling in certain cell types, which can impact various cellular processes such as muscle contraction and neurotransmission . Additionally, it can alter gene expression patterns, leading to changes in protein synthesis and cellular behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors or enzymes, leading to inhibition or activation of these biomolecules. For instance, it has been suggested that this compound may act as a mixed serotonin and dopamine antagonist, similar to other piperazine derivatives . This interaction can result in altered neurotransmitter levels and subsequent physiological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard storage conditions, with a stability of up to five years . Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure may lead to adaptive changes in cells, such as altered receptor sensitivity or changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant physiological changes. For example, in studies involving mice, varying doses of similar compounds have shown dose-dependent effects on behavior and neurotransmitter levels . High doses may also result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and elimination . The compound may undergo various metabolic transformations, leading to the formation of metabolites that can have distinct biological activities. Understanding these pathways is essential for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. It may be actively transported across cell membranes or passively diffuse into cells . Once inside, it can accumulate in specific tissues or cellular compartments, depending on its affinity for certain biomolecules. This distribution pattern can affect its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may localize to specific organelles such as the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes . Targeting signals or post-translational modifications may direct the compound to these compartments, influencing its biological activity and interactions with other biomolecules.

Properties

IUPAC Name |

[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O.2ClH/c1-15-10-4-2-8(3-5-10)11-9(6-12)7-13-14-11;;/h2-5,7H,6,12H2,1H3,(H,13,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPQAPXKLNLBCEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C=NN2)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

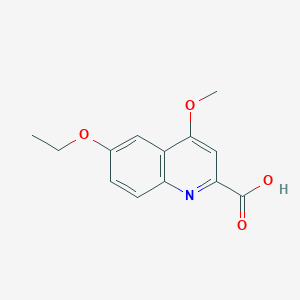

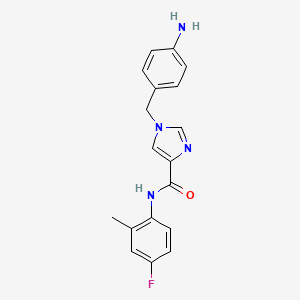

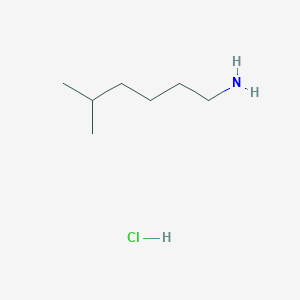

![tert-butyl N-[2-(aminomethyl)cyclopentyl]carbamate](/img/structure/B1442478.png)

![tert-Butyl 3-((ethoxycarbonyl)amino)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1442480.png)